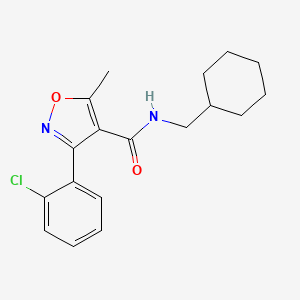![molecular formula C16H23NO2 B4649037 N-[2-(2-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B4649037.png)
N-[2-(2-methoxyphenyl)ethyl]cyclohexanecarboxamide
Übersicht
Beschreibung
N-[2-(2-methoxyphenyl)ethyl]cyclohexanecarboxamide, also known as LY404039, is a compound that has gained significant attention in the field of neuroscience research due to its potential therapeutic applications. It is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2), which plays a crucial role in regulating glutamate signaling in the brain. In
Wirkmechanismus
N-[2-(2-methoxyphenyl)ethyl]cyclohexanecarboxamide acts as a selective antagonist of mGluR2, which is a G protein-coupled receptor that modulates glutamate signaling in the brain. mGluR2 is primarily expressed in the presynaptic terminals of glutamatergic neurons, where it regulates the release of glutamate into the synaptic cleft. By blocking mGluR2, N-[2-(2-methoxyphenyl)ethyl]cyclohexanecarboxamide reduces the inhibitory tone on glutamate release, leading to increased glutamate signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(2-methoxyphenyl)ethyl]cyclohexanecarboxamide are primarily mediated by its antagonism of mGluR2. By increasing glutamate signaling in the brain, the compound has been shown to enhance synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. This effect has been implicated in the compound's antidepressant and anxiolytic effects, as well as its potential use in the treatment of addiction. N-[2-(2-methoxyphenyl)ethyl]cyclohexanecarboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(2-methoxyphenyl)ethyl]cyclohexanecarboxamide is its selectivity for mGluR2, which allows for precise manipulation of glutamate signaling in the brain. The compound is also relatively stable and can be easily synthesized in large quantities. However, one limitation of the compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the effects of N-[2-(2-methoxyphenyl)ethyl]cyclohexanecarboxamide on other glutamate receptors and signaling pathways are not well understood, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[2-(2-methoxyphenyl)ethyl]cyclohexanecarboxamide. One area of interest is the potential use of the compound in the treatment of addiction, particularly for drugs of abuse that act on the glutamate system. Another area of research is the development of more selective and potent mGluR2 antagonists that can be used to further elucidate the role of this receptor in synaptic plasticity and behavior. Finally, the neuroprotective effects of N-[2-(2-methoxyphenyl)ethyl]cyclohexanecarboxamide in animal models of neurodegenerative diseases warrant further investigation as a potential therapeutic strategy.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-methoxyphenyl)ethyl]cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have antidepressant and anxiolytic effects in preclinical studies, and it has also been investigated for its potential use in the treatment of schizophrenia, Parkinson's disease, and addiction. The compound has also been used as a tool in neuroscience research to study the role of mGluR2 in synaptic plasticity, learning, and memory.
Eigenschaften
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-19-15-10-6-5-7-13(15)11-12-17-16(18)14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11-12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZORKGXHEFBRJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyphenyl)ethyl]cyclohexanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-6-(3-{[2-(4-methylphenoxy)ethyl]thio}-1H-diaziren-1-yl)-2-pyrimidinamine](/img/structure/B4648958.png)
![3-(2-methoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4648963.png)
![1-[(2-chloro-6-fluorobenzyl)amino]propan-2-ol hydrochloride](/img/structure/B4648969.png)

![2-(2,5-dimethylphenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4648979.png)
![3-allyl-5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4648983.png)
![1-(4-chlorobenzyl)-4-({1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperazine](/img/structure/B4648986.png)
![1-[4-(4-chlorophenoxy)butyl]pyrrolidine](/img/structure/B4649004.png)
![4-fluoro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B4649011.png)
![ethyl 5-benzyl-2-[({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4649015.png)
![4-({3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide](/img/structure/B4649026.png)

![2-[(3-methyl-1-benzofuran-2-yl)carbonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4649035.png)
amine dihydrochloride](/img/structure/B4649055.png)